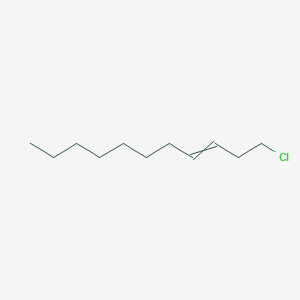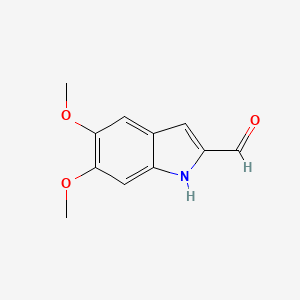
N-(3-Carbamimidamidophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Carbamimidamidophenyl)benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Carbamimidamidophenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This method is practical and features atom-economy, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Carbamimidamidophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.
Applications De Recherche Scientifique
N-(3-Carbamimidamidophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Industry: Utilized in the production of materials with specific properties, such as UV-absorbing dendrimers.
Mécanisme D'action
The mechanism of action of N-(3-Carbamimidamidophenyl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit NF-kB activation, which plays a crucial role in inflammatory responses and apoptosis . This inhibition is achieved through the prevention of I-kB breakdown, leading to reduced NF-kB activity and subsequent induction of apoptosis in target cells.
Comparaison Avec Des Composés Similaires
N-(3-Carbamimidamidophenyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-Aminophenyl)benzamide: Used in similar synthetic routes and has comparable applications in medicinal chemistry.
N-(3-Amino-4-methylphenyl)benzamide: Known for its role in drug synthesis and its antibacterial properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to other benzamides.
Propriétés
Formule moléculaire |
C14H14N4O |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
N-[3-(diaminomethylideneamino)phenyl]benzamide |
InChI |
InChI=1S/C14H14N4O/c15-14(16)18-12-8-4-7-11(9-12)17-13(19)10-5-2-1-3-6-10/h1-9H,(H,17,19)(H4,15,16,18) |
Clé InChI |
FSGZPSOLFUMEST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)




![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)



![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)
